InhA-IN-5 is a compound identified as a potent inhibitor of the Mycobacterial trans-2-enoyl-acyl carrier protein reductase, known as InhA. This enzyme is crucial for the fatty acid biosynthesis pathway in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Given the rising incidence of multi-drug resistant tuberculosis, compounds like InhA-IN-5 are essential for developing new therapeutic strategies against this pathogen. The chemical structure of InhA-IN-5 is denoted by the formula CHNOS, and it has been classified within a new class of direct InhA inhibitors, specifically 4-hydroxy-2-pyridones .
The synthesis of InhA-IN-5 typically involves several steps that include:
The synthesis often employs standard organic chemistry techniques, including:
InhA-IN-5 features a complex molecular architecture characterized by its unique functional groups that contribute to its inhibitory activity. The compound's structure can be visualized in 2D and 3D formats, revealing critical interactions with the active site of InhA.
The compound has a molecular weight of approximately 316.42 g/mol and includes various functional groups that enhance its binding affinity to the target enzyme .
InhA-IN-5 primarily functions through non-covalent interactions with the InhA enzyme, blocking its active site and preventing substrate binding. This inhibition disrupts fatty acid biosynthesis in Mycobacterium tuberculosis.
The binding process involves:
InhA-IN-5 inhibits Mycobacterium tuberculosis by binding to the active site of the InhA enzyme, effectively blocking its function in fatty acid synthesis. This action leads to impaired cell wall biosynthesis, ultimately resulting in bacterial death.
Biophysical studies have shown that InhA-IN-5 binds specifically to InhA in an NADH-dependent manner, highlighting its potential as a targeted therapeutic agent against drug-resistant strains of tuberculosis .
InhA-IN-5 is described as a solid at room temperature with specific melting and boiling points that are characteristic of organic compounds. It exhibits solubility in various organic solvents, which is relevant for its formulation in pharmaceutical applications.
The compound's reactivity profile indicates stability under physiological conditions, making it suitable for further development into therapeutic agents. Its log P value suggests moderate lipophilicity, which is beneficial for cellular uptake .
InhA-IN-5 has significant potential in scientific research and pharmaceutical development:
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: 1823362-29-3
CAS No.: